molecular formula C14H18O3 B1277134 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde CAS No. 883543-95-1

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde

Cat. No. B1277134
CAS RN: 883543-95-1
M. Wt: 234.29 g/mol
InChI Key: ODBLYZZOQPYPBK-UHFFFAOYSA-N
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Description

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde (AIPM) is an aromatic aldehyde with a unique chemical structure and a wide range of applications. It is a colorless, crystalline solid with a sweet, floral aroma and a slightly bitter taste. AIPM is a key intermediate for the synthesis of numerous pharmaceuticals, flavoring agents, and fragrances. It is also used as a solvent for paints, inks, and dyes. AIPM has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Synthesis of Heterocycles

  • Ring-Closing Metathesis

    3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde has been utilized in the synthesis of various protected tetrahydro-2-benzazocines and dihydro-2-benzazocines, using ring-closing metathesis as a key step (Panayides et al., 2007). These compounds have potential applications in anti-cancer treatments.

  • Isomerization and Metathesis Reactions

    The compound serves as a starting material for the creation of various benzo-fused heterocycles, demonstrating its versatility in organic synthesis (Otterlo et al., 2003).

Synthesis of Organic Compounds

  • Homologation of Benzaldehyde

    This compound is involved in the homologation process of benzaldehydes, forming complex organic structures with potential applications in pheromone synthesis (Dabdoub et al., 2012).

  • Synthesis of Isoxazole-5-carbaldehydes

    The compound contributes to the synthesis of isoxazole-5-carbaldehydes, which are significant in the development of CNS-active amino acid analogues (Riess et al., 1998).

Opto-electrical Properties

  • Nonlinear Optical Material: 3-Hydroxy-4-methoxy benzaldehyde, a related compound, is utilized in opto-electrical applications due to its suitable properties for these applications (Perumal & Ananthi, 2021).

Chemical Reactivity Studies

  • Allylation of Aldehydes: Studies on the allylation of aromatic aldehydes using allyl and crotyl-trichlorosilanes demonstrate the importance of this compound in understanding chemical reactivity and mechanisms (Malkov et al., 2008).

Safety and Hazards

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is classified as an irritant .

properties

IUPAC Name

3-methoxy-4-propan-2-yloxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-5-6-12-7-11(9-15)8-13(16-4)14(12)17-10(2)3/h5,7-10H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBLYZZOQPYPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1OC)C=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424640
Record name 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883543-95-1
Record name 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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